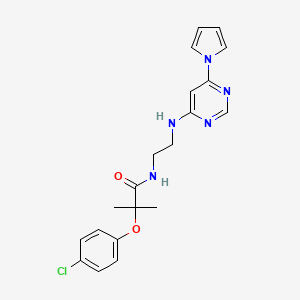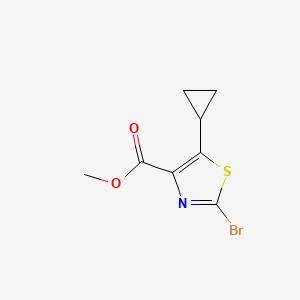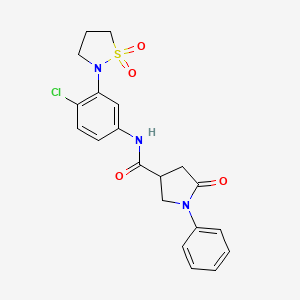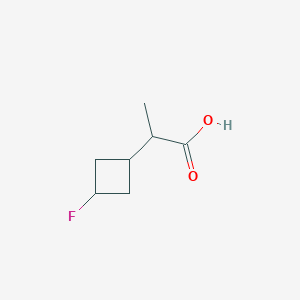
2-(3-Fluorocyclobutyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorocyclobutyl)propanoic acid is a chemical compound with the molecular formula C7H11FO2. It is a cyclobutane derivative that is used in scientific research for its potential therapeutic properties. This compound has attracted the attention of researchers due to its ability to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)propanoic acid involves its interaction with certain receptors in the body. Specifically, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. By interacting with this receptor, 2-(3-Fluorocyclobutyl)propanoic acid may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluorocyclobutyl)propanoic acid are still being studied. However, research has shown that this compound can interact with certain receptors in the body, including the GABA receptor. This interaction may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Fluorocyclobutyl)propanoic acid in lab experiments is its potential therapeutic properties. This compound has been shown to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle 2-(3-Fluorocyclobutyl)propanoic acid with care and follow proper safety protocols.
Future Directions
There are several future directions for research involving 2-(3-Fluorocyclobutyl)propanoic acid. One potential direction is the investigation of its potential use as a treatment for anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, investigations into the safety and toxicity of 2-(3-Fluorocyclobutyl)propanoic acid are also necessary to ensure its safe use in future research and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3-Fluorocyclobutyl)propanoic acid involves several steps. One method involves the reaction of cyclobutanone with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with hydrochloric acid to form the corresponding chloride, which is then reacted with potassium cyanide to form the nitrile. The nitrile is then hydrolyzed to form the carboxylic acid.
Scientific Research Applications
2-(3-Fluorocyclobutyl)propanoic acid has been studied for its potential therapeutic properties. Research has shown that this compound can interact with certain receptors in the body, including the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. This has led to investigations into its potential use as a treatment for anxiety disorders and other neurological conditions.
properties
IUPAC Name |
2-(3-fluorocyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-4(7(9)10)5-2-6(8)3-5/h4-6H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBBVYAGYPLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorocyclobutyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
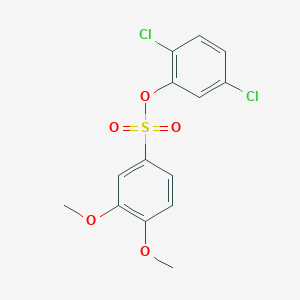
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2447064.png)
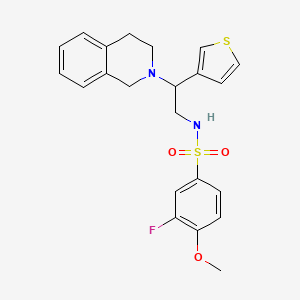
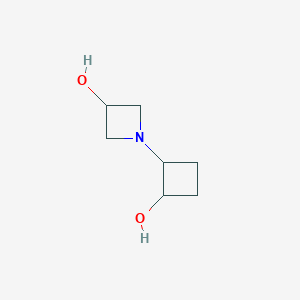
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
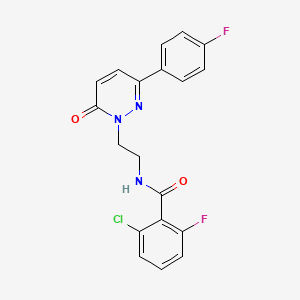
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)

